molecular formula C21H21ClN2O3S B2888656 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline CAS No. 867040-28-6

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline

Cat. No.: B2888656
CAS No.: 867040-28-6
M. Wt: 416.92
InChI Key: WCPOKXYOZBHPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

    Piperidinyl Substitution: The final step involves the substitution of a hydrogen atom on the quinoline ring with a piperidinyl group, which can be achieved using piperidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the quinoline core, along with the sulfonyl and piperidinyl groups, enhances its ability to interact with biological targets, leading to promising therapeutic effects.

Medicine

In medicine, derivatives of this compound are explored for their potential to inhibit enzymes and receptors involved in various diseases. For example, it may act as an inhibitor of kinases or other enzymes critical in cancer cell proliferation.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups enhance its binding affinity and specificity, while the piperidinyl group may improve its solubility and cellular uptake. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(piperidin-1-yl)quinoline: Lacks the methoxybenzenesulfonyl group, which may reduce its biological activity.

    3-(4-Methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline: Lacks the chloro group, potentially affecting its reactivity and binding properties.

    6-Chloro-3-(4-methoxybenzenesulfonyl)quinoline: Lacks the piperidinyl group, which may impact its solubility and pharmacokinetics.

Uniqueness

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro, methoxybenzenesulfonyl, and piperidinyl groups allows for versatile reactivity and potential therapeutic applications, distinguishing it from other quinoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-27-16-6-8-17(9-7-16)28(25,26)20-14-23-19-10-5-15(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPOKXYOZBHPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.